6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester
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Overview
Description
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to a nicotinic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy ring.
Reduction: Alcohol derivatives of the nicotinic acid ester.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid
- 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid ethyl ester
- 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid propyl ester
Uniqueness
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the methyl ester variant may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 6-(4-bromo-3-methylphenoxy)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-9-7-11(4-5-12(9)15)19-13-6-3-10(8-16-13)14(17)18-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPFENHSUKHNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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